Tau Peptide (274-288) Trifluoroacetate is a synthetic peptide derived from the tau protein, which is a microtubule-associated protein predominantly expressed in neurons. This peptide segment is of particular interest due to its involvement in neurodegenerative diseases, especially Alzheimer’s disease, where tau protein aggregation leads to neurofibrillary tangles. The trifluoroacetate salt form enhances the solubility and stability of the peptide for various biochemical applications.
Source: Tau Peptide (274-288) is synthesized chemically, often using solid-phase peptide synthesis techniques. Its sequence corresponds to a specific region of the tau protein that plays a critical role in its functional and pathological properties.
Classification: This compound falls under the category of peptides and specifically belongs to the class of tau peptides, which are implicated in neurodegenerative processes.
The synthesis of Tau Peptide (274-288) Trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids into a peptide chain anchored to a solid resin.
This method ensures high purity and yield, essential for subsequent biological studies.
The molecular formula for Tau Peptide (274-288) Trifluoroacetate is , with a molecular weight of approximately 1519.70 g/mol. The peptide consists of a sequence of amino acids that contribute to its structural properties.
These parameters indicate that the peptide is relatively stable under standard laboratory conditions.
Tau Peptide (274-288) can undergo several chemical modifications:
Common reagents used in these reactions include:
These reactions are crucial for understanding the functional implications of structural modifications on tau peptides.
Tau Peptide (274-288) interacts with other proteins within neuronal cells, influencing microtubule stability and potentially participating in aggregation processes associated with Alzheimer's disease. The mechanism involves:
Data from studies indicate that modifications in this peptide can significantly alter its interaction dynamics with tau protein and other cellular components.
These properties make Tau Peptide (274-288) suitable for research applications involving protein interactions and neurobiology.
Tau Peptide (274-288) Trifluoroacetate has significant scientific applications:
The ongoing research into this peptide highlights its importance as a tool for understanding neurodegenerative diseases and developing therapeutic strategies.
Tau peptide (274-288) trifluoroacetate represents a critical fragment of the full-length tau protein, encompassing amino acid residues 274 to 288 with trifluoroacetate as a counterion for stability. This specific region resides within the microtubule-binding domain (MBD) of tau, a hotspot for pathological post-translational modifications (PTMs) and structural alterations that drive neurodegeneration in tauopathies. Tauopathies encompass over 20 distinct neurodegenerative disorders characterized by pathological tau aggregation, classified as either primary (e.g., progressive supranuclear palsy (PSP), corticobasal degeneration (CBD), Pick's disease) where tau pathology is the primary driver, or secondary (e.g., Alzheimer's disease (AD)) where tau aggregates coexist with other pathologies like amyloid-β plaques [1] [10].
In AD, tau peptide (274-288) spans key structural elements within the third microtubule-binding repeat (R3). This region includes the PHF6 motif (²⁷⁵VQIINK²⁸⁰), one of two highly aggregation-prone hexapeptide sequences crucial for initiating tau oligomerization and filament formation [7] [8]. Biochemical analyses reveal that peptides containing PHF6 exhibit accelerated fibrillization kinetics compared to full-length tau, suggesting this region acts as a nucleation core. Within the broader tauopathies spectrum, the isoform composition of aggregates varies significantly: AD and chronic traumatic encephalopathy (CTE) exhibit mixed 3R/4R tau isoforms, Pick's disease features 3R tau, while PSP and CBD are characterized by 4R tau aggregates [1] [7]. The peptide (274-288) is relevant across these diseases due to its location within the repeat domain present in all isoforms.
Table 1: Key Tauopathies and Relevance of Tau Peptide (274-288) Region
Tauopathy | Tau Isoform Composition | Presence of PHF6 (275VQIINK280) Motif | Role of 274-288 Region |
---|---|---|---|
Alzheimer’s Disease | 3R + 4R | Yes | Core nucleation site for paired helical filaments (PHFs) |
Pick’s Disease | 3R | Yes | Contributes to Pick body formation |
PSP/CBD | 4R | Yes | Involved in glial and neuronal filament formation |
CTE | 3R + 4R | Yes | Seed formation following repetitive injury |
Pathogenic mutations within or near the 274-288 region further underscore its significance. While no known MAPT mutations occur exactly within residues 274-288, mutations in adjacent regions (e.g., P301L in FTDP-17) can induce conformational changes that destabilize this domain, enhancing its exposure and aggregation propensity [1] [7]. Furthermore, this peptide sequence serves as a critical epitope for antibodies used in immunohistochemical characterization of tau pathology across tauopathies, highlighting its consistent presence in disease-associated tau conformers [5] [10].
The tau peptide (274-288) is intrinsically linked to the molecular mechanisms driving neurofibrillary tangle (NFT) formation, a pathological hallmark of AD and other tauopathies. NFT formation follows a prion-like paradigm involving templated seeding and propagation. The 274-288 region, particularly the PHF6 motif (²⁷⁵VQIINK²⁸⁰), serves as a primary nucleation core for tau self-assembly due to its high β-sheet propensity and hydrophobicity [3] [7]. In vitro studies demonstrate that synthetic tau peptides encompassing PHF6 spontaneously form amyloid-like fibrils, whereas peptides with scrambled sequences or point mutations (e.g., V275A) show markedly reduced aggregation [7] [8]. This nucleation capacity is further amplified by pathogenic PTMs:
Cryo-electron microscopy (cryo-EM) structures of tau filaments isolated from AD, PSP, and CBD brains reveal that the core of these filaments invariably includes segments from the repeat domains. While the exact residues resolved vary between tauopathies, the structural principles involve stacked β-sheets forming a rigid core. The PHF6 motif (275-280) is a fundamental structural element within this core in AD paired helical filaments (PHFs) [7]. The stability of filaments derived from brain tissue contrasts with the polymorphic structures often observed with in vitro assembled peptides, underscoring the role of cellular factors and PTMs in defining disease-specific folds.
Table 2: Structural and Pathological Characteristics of Tau Peptide (274-288) Region
Feature | Significance | Consequence |
---|---|---|
PHF6 motif (²⁷⁵VQIINK²⁸⁰) | Primary nucleation site; High hydrophobicity and β-sheet propensity | Initiates tau oligomerization and fibril core formation |
Phosphorylation (Thr-287, Ser-285) | Common pathological PTMs; Neutralize charge, reduce solubility | Promote β-sheet conversion, destabilize microtubule binding, enhance aggregation |
Phosphorylation (Tyr-310) | Modifies local structure near PHF6 | Inhibits PHF6 β-sheet formation and tau aggregation |
Proximity to Caspase site (Asp-421) | Cleavage generates C-terminal tau fragments | Exposes MBD, dramatically accelerating 274-288-mediated aggregation |
Cryo-EM Core Involvement | PHF6 motif integral to AD PHF core | Defines specific fold and stability of pathological filaments |
The tau peptide (274-288) trifluoroacetate is thus a vital tool for dissecting the initial steps of tau aggregation. In vitro studies using this peptide, often in conjunction with heparin or other inducers, model the nucleation phase. These studies provide insights into how sequence, PTMs, and environmental factors (e.g., oxidative stress, metal ions) converge to trigger the conversion of soluble, functional tau into insoluble, neurotoxic aggregates [3] [7] [9].
Beyond its role as an aggregation nucleus, the tau peptide (274-288) region is intrinsically involved in tau's physiological function: binding to and stabilizing microtubules (MTs). Consequently, pathological alterations within this domain directly impair MT integrity and disrupt critical neuronal processes like axonal transport.
The tau protein's MBD, encompassing residues 274-288 within repeat R3, binds directly to the outer surface of MTs primarily through electrostatic interactions between positively charged lysine residues in the repeats and the negatively charged C-terminal tails of tubulin [7] [8]. The 274-288 region contributes significantly to this binding interface. Pathological events affecting this region have profound consequences:
The functional outcome of these disruptions is severe impairment of axonal transport. MTs serve as the railways for motor proteins (kinesin, dynein) that shuttle essential cargoes (mitochondria, vesicles, neurotrophic factors, RNA) between the neuronal cell body and distant synapses. Destabilized MTs and physical blockages caused by tau aggregates impede motor protein motility. This leads to:
Table 3: Mechanisms of Microtubule Dysregulation and Transport Deficits Linked to Tau (274-288) Pathology
Pathological Event | Impact on Tau (274-288) Region | Consequence for Microtubules & Transport |
---|---|---|
Hyperphosphorylation | Reduces positive charge, weakens electrostatic MT binding | Tau detachment; MT destabilization; Increased dynamic instability |
Oligomer/Fibril Formation | Sequesters tau peptide region into aggregates | Loss of functional tau for MT stabilization |
Soluble Oligomer Binding | Exposed hydrophobic motifs bind motors/tubulin? | Physical obstruction of motor proteins; Impaired cargo motility |
Altered Kinase/Phosphatase Activity | Downstream of tau pathology or Aβ | Further phosphorylation of MT-bound tau, perpetuating detachment cycle |
Notably, the tau peptide (274-288) trifluoroacetate itself, when introduced into cellular models or used in in vitro reconstitution assays, can act as a competitive inhibitor. It binds to tubulin/MTs but lacks the full domain structure needed for proper stabilization, thereby mimicking the disruptive effects of detached endogenous tau fragments [7] [8]. This property makes it a valuable probe for studying the direct consequences of MBD dysfunction on MT dynamics and motor protein activity, independent of the aggregation process.
The dysregulation centered around the tau (274-288) region creates a feed-forward loop: MT destabilization and transport deficits impair the delivery of components essential for maintaining neuronal health and clearing misfolded proteins, thereby promoting further tau pathology and neurodegeneration, which is a core feature of AD and related tauopathies [4] [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9